molecular formula C17H20N4O3S B6119359 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

Cat. No.: B6119359
M. Wt: 360.4 g/mol
InChI Key: VHJJYXYGLFDJHC-GIJQJNRQSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, which is further linked to a propanamide moiety through a methoxyphenylmethylideneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The final step involves the formation of the propanamide linkage through a condensation reaction with the methoxyphenylmethylideneamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxyphenylmethylideneamino linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group and the methoxyphenylmethylideneamino linkage are likely involved in binding to biological molecules, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrimidine ring, sulfanyl group, and methoxyphenylmethylideneamino linkage sets 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide apart from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-7-11(2)20-17(19-10)25-12(3)16(23)21-18-9-13-5-6-14(22)15(8-13)24-4/h5-9,12,22H,1-4H3,(H,21,23)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJJYXYGLFDJHC-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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